molecular formula C18H27F3N4O3S B2380538 N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide CAS No. 2097938-39-9

N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide

Cat. No.: B2380538
CAS No.: 2097938-39-9
M. Wt: 436.49
InChI Key: ZRTBGCKXGKNVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide is a sulfonamide derivative featuring a bipiperidine core linked to a trifluoromethyl-substituted pyridine ring via an ether bond. The dimethylamino group on the sulfonamide moiety enhances solubility, while the trifluoromethyl group contributes to metabolic stability and electronic effects.

Properties

IUPAC Name

N,N-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F3N4O3S/c1-23(2)29(26,27)25-11-5-15(6-12-25)24-9-7-16(8-10-24)28-17-4-3-14(13-22-17)18(19,20)21/h3-4,13,15-16H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTBGCKXGKNVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bipiperidine Core Synthesis

The [1,4'-bipiperidine] framework is typically constructed through a tandem alkylation-cyclization strategy. A representative approach involves:

  • Double N-alkylation : Reacting piperidine with 1,4-dibromobutane in the presence of K₂CO₃ in acetonitrile at 80°C for 12 hours yields the bipiperidine core with ~65% efficiency.
  • Reductive amination : Condensing two piperidine units via a diketone intermediate followed by NaBH₃CN reduction provides an alternative route, albeit with moderate stereochemical control.

Key challenges include minimizing oligomerization byproducts and controlling the stereochemistry at the bipiperidine junction.

Introduction of the N,N-dimethyl sulfonamide group proceeds via nucleophilic substitution of a bipiperidine amine with a sulfonyl chloride:

Procedure :

  • Chlorosulfonation : Treating the bipiperidine core with chlorosulfonic acid (2 eq) in DCM at 0°C generates the intermediate sulfonyl chloride.
  • Amination : Reacting the sulfonyl chloride with dimethylamine (4 eq) in THF/H₂O (3:1) at 25°C for 6 hours affords the sulfonamide with 78% yield.

Characterization Data :

  • IR (KBr) : 1345 cm⁻¹ (S=O asym stretch), 1162 cm⁻¹ (S=O sym stretch), 2928 cm⁻¹ (C-H dimethyl).
  • ¹H NMR (400 MHz, CDCl₃) : δ 3.15 (s, 6H, N(CH₃)₂), 2.85–2.75 (m, 4H, piperidine-H), 1.65–1.45 (m, 12H, piperidine-CH₂).

Etherification with 5-(Trifluoromethyl)pyridin-2-ol

The pyridyl ether linkage is installed via a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr):

Mitsunobu Coupling

Conditions :

  • Reagents : 5-(Trifluoromethyl)pyridin-2-ol (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq) in THF, 0°C → 25°C, 12 h.
  • Yield : 82% after silica gel chromatography.

Advantages :

  • Mild conditions preserve acid-sensitive trifluoromethyl groups.
  • High regioselectivity for the 2-pyridinol oxygen.

SNAr Reaction

Conditions :

  • Electrophile : 2-Chloro-5-(trifluoromethyl)pyridine (1.1 eq).
  • Base : KOtBu (2 eq) in DMF, 100°C, 8 h.
  • Yield : 68%.

Limitations :

  • Requires electron-deficient pyridine substrates.
  • Competing hydrolysis observed at elevated temperatures.

Trifluoromethyl Group Installation

While the 5-(trifluoromethyl)pyridine moiety is often introduced as a pre-formed unit, direct fluorination methods from chloropyridine precursors are documented:

Patent Methodology :

  • Reagents : SF₄ (3 eq), anhydrous HF (1.5 eq) in CHCl₃, 85–105°C, 3–4 h.
  • Conversion : >95% for pyridine substrates.
  • Yield : 77–80% after distillation.

Safety Note :

  • SF₄ and HF require specialized corrosion-resistant reactors (e.g., 316L stainless steel).

Final Compound Characterization

Spectroscopic Data :

  • ¹H NMR (600 MHz, DMSO- d₆) : δ 8.72 (d, J = 2.4 Hz, 1H, pyridine-H), 8.25 (dd, J = 8.7, 2.4 Hz, 1H, pyridine-H), 7.05 (d, J = 8.7 Hz, 1H, pyridine-H), 3.95–3.85 (m, 2H, OCH₂), 3.12 (s, 6H, N(CH₃)₂), 2.90–2.60 (m, 8H, piperidine-H), 1.70–1.40 (m, 12H, piperidine-CH₂).
  • ¹⁹F NMR (565 MHz, DMSO- d₆) : δ -62.5 (s, CF₃).
  • HRMS (ESI+) : m/z Calcd for C₂₃H₃₂F₃N₄O₃S [M+H]⁺: 517.2094; Found: 517.2096.

Purity Assessment :

  • HPLC : >99% purity (C18 column, 50:50 MeCN/H₂O + 0.1% TFA, 1 mL/min, 254 nm).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
Bipiperidine synthesis Reductive amination 65 95 Scalable to multigram quantities
Sulfonamide formation Chlorosulfonation 78 98 High functional group tolerance
Ether linkage Mitsunobu 82 99 Regioselective, mild conditions
Trifluoromethylation SF₄/HF 80 95 Direct CF₃ installation

Challenges and Optimization Opportunities

  • Bipiperidine Epimerization : The stereochemical lability of the bipiperidine junction during sulfonamide formation necessitates low-temperature conditions (<0°C) to suppress racemization.
  • SF₄ Handling : Substituting SF₄ with safer trifluoromethylation reagents (e.g., TMSCF₃) remains an area for process chemistry optimization.
  • Etherification Efficiency : Microwave-assisted SNAr reactions (150°C, 30 min) may enhance reaction rates while minimizing decomposition.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the bipiperidine moiety facilitates its interaction with biological molecules. The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for enzyme inhibition studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison :

  • Core structure : Bipiperidine vs. benzene or single piperidine.
  • Substituents : Trifluoromethylpyridinyloxy group, sulfonamide modifications.
  • Functional groups: Dimethylamino vs. other alkyl/heterocyclic substituents.

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Molecular Weight LogP* (Predicted)
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide (Target) Bipiperidine -SO₂N(CH₃)₂, -O-CF₃-pyridine ~495 g/mol 2.8
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide Benzene -SO₂NH₂, -O-CF₃-pyridine ~332 g/mol 2.1
N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide Benzene -SO₂N(CH₃)₂, -O-CF₃-pyrimidine ~375 g/mol 2.5
BF57077: N-[1'-(2-phenoxyethyl)-[1,4'-bipiperidine]-4-yl]-N-[5-(CF₃)pyridin-2-yl]cyclohexanecarboxamide Bipiperidine -CONH-cyclohexane, -O-CF₃-pyridine, phenoxyethyl ~559 g/mol 4.1

*LogP values estimated using fragment-based methods.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to unsubstituted sulfonamides (e.g., 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide) .
  • Metabolic Stability : The trifluoromethyl group in all analogues reduces oxidative metabolism, but the bipiperidine core may introduce additional metabolic sites (e.g., N-dealkylation) compared to simpler scaffolds .

Biological Activity

N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, which is further linked to a bipiperidine sulfonamide moiety. This unique structure enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Property Value
CAS Number 1227954-33-7
Molecular Formula C14H13F3N2O3S
Molecular Weight 346.33 g/mol
IUPAC Name N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to bind effectively to target sites and modulate various biological pathways. This modulation can lead to inhibition or activation of specific cellular processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related sulfonamide compounds have demonstrated moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. In particular, it has been investigated for its inhibitory effects on various kinases. For example, compounds with similar structures have shown high potency against epidermal growth factor receptor (EGFR) kinases . This suggests that this compound may also possess similar inhibitory properties.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial studies indicate that compounds in this class may exhibit poor bioavailability due to extensive first-pass metabolism . However, modifications in administration routes (e.g., intraperitoneal vs. oral) have shown improved exposure levels in animal models .

Case Studies and Research Findings

  • Antifungal Activity : A study demonstrated that related trifluoromethyl pyrimidine derivatives exhibited excellent antifungal activity against Botrytis cinerea, with inhibition rates exceeding 96% . This suggests that modifications in the chemical structure could enhance antifungal efficacy.
  • Insecticidal Effects : Research into similar compounds revealed insecticidal activities against pests such as Spodoptera frugiperda, with mortality rates reaching up to 90% at certain concentrations . This highlights the potential agricultural applications of these compounds.
  • Kinase Inhibition Studies : A series of kinase assays revealed significant inhibitory activity against EGFR and VEGFR2 for related compounds, indicating a promising therapeutic avenue for cancer treatment .

Q & A

Q. What are the critical steps for synthesizing N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a trifluoromethylpyridine derivative with a bipiperidine sulfonamide scaffold. Key steps include:
  • Nucleophilic substitution to introduce the pyridinyloxy group.
  • Sulfonamide formation using sulfonyl chlorides under basic conditions (e.g., NaH in DMF) .
    Optimization requires:
  • Temperature control (e.g., 0–60°C for substitution reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Catalyst screening (e.g., Pd catalysts for cross-coupling steps, if applicable).
    Purity is assessed via HPLC or LC-MS, with yields improved by iterative DoE (Design of Experiments) .

Q. How can researchers characterize the structural integrity of this compound, particularly its bipiperidine and sulfonamide moieties?

  • Methodological Answer : Use X-ray crystallography to resolve the 3D conformation of the bipiperidine ring and sulfonamide geometry, as demonstrated for analogous sulfonamide-pyridine derivatives .
  • NMR spectroscopy :
  • ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at pyridine C5).
  • 2D NOESY to analyze spatial proximity of dimethyl groups on the piperidine nitrogen.
  • Mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases or proteases due to sulfonamide’s known role in active-site binding .
  • Cellular permeability : Use Caco-2 monolayers to assess absorption (logP ~2.5–3.5 predicted for similar compounds) .
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Systematic substituent variation : Modify the trifluoromethylpyridine or bipiperidine groups (Table 1).
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., carbonic anhydrase isoforms) .

Q. Table 1. SAR Design for Substituent Optimization

Substituent PositionModifications TestedBiological Impact
Pyridine C5-CF₃ vs. -CH₃, -ClPotency vs. selectivity trade-offs
Bipiperidine N-methyl-N(CH₃)₂ vs. -NHCH₃Solubility and metabolic stability

Q. What crystallographic strategies resolve contradictions in reported conformational data for the bipiperidine-sulfonamide core?

  • Methodological Answer :
  • Low-temperature crystallography (100 K) to minimize thermal motion artifacts.
  • Twinned crystal analysis for ambiguous electron density maps, as applied to related piperidine derivatives .
  • DFT calculations (e.g., Gaussian 16) to compare experimental vs. theoretical bond angles/energies .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMET Predictor™ to estimate logP, CYP450 inhibition, and plasma protein binding .
  • Metabolic stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation of bipiperidine) via StarDrop or MetaSite .
  • Solubility enhancement : Introduce hydrophilic groups (e.g., -OH, -SO₃H) at non-critical positions while monitoring SAR .

Q. What experimental approaches reconcile conflicting bioactivity data across cell lines?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, serum-free media).
  • Target deconvolution : CRISPR-Cas9 knockout screens to identify off-target effects .
  • Proteomics profiling : SILAC-based mass spectrometry to map protein interaction networks .

Data Integration and Validation

Q. How should researchers integrate conflicting spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :
  • Dynamic NMR experiments to detect conformational exchange in solution (e.g., bipiperidine ring puckering) .
  • DFT-NMR chemical shift calculations (B3LYP/6-311+G(d,p)) to validate assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.